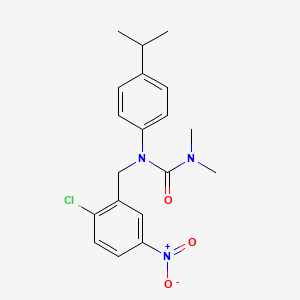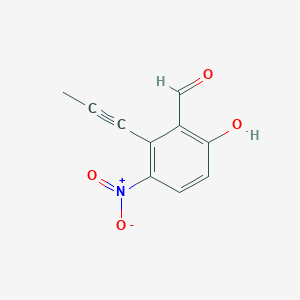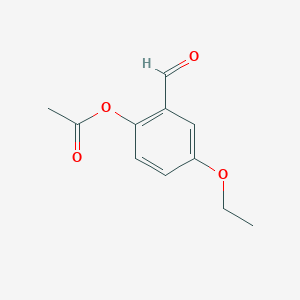
4-(Dimethoxymethyl)-N-octadecylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethoxymethyl)-N-octadecylbenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a dimethoxymethyl group attached to the benzene ring and an octadecyl chain linked to the amide nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxymethyl)-N-octadecylbenzamide typically involves the reaction of 4-(dimethoxymethyl)benzaldehyde with octadecylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the reaction and ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are essential to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethoxymethyl)-N-octadecylbenzamide can undergo various chemical reactions, including:
Oxidation: The dimethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with various functional groups.
Applications De Recherche Scientifique
4-(Dimethoxymethyl)-N-octadecylbenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Dimethoxymethyl)-N-octadecylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-(Dimethoxymethyl)-N-octadecylbenzamide can be compared with other similar compounds, such as:
4-(Dimethoxymethyl)benzaldehyde: Shares the dimethoxymethyl group but lacks the octadecyl chain.
N-octadecylbenzamide: Contains the octadecyl chain but lacks the dimethoxymethyl group.
4-(Dimethoxymethyl)-N-hexadecylbenzamide: Similar structure but with a shorter hexadecyl chain.
The uniqueness of this compound lies in its combination of the dimethoxymethyl group and the long octadecyl chain, which imparts distinct chemical and physical properties.
Propriétés
| 138325-41-4 | |
Formule moléculaire |
C28H49NO3 |
Poids moléculaire |
447.7 g/mol |
Nom IUPAC |
4-(dimethoxymethyl)-N-octadecylbenzamide |
InChI |
InChI=1S/C28H49NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-29-27(30)25-20-22-26(23-21-25)28(31-2)32-3/h20-23,28H,4-19,24H2,1-3H3,(H,29,30) |
Clé InChI |
NRKALDBUPHXCPQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)C(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14266439.png)



![N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B14266495.png)
![1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14266496.png)
